
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- is an organic compound with a complex structure that includes a cyclohexenone ring, bromine, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced technologies such as automated synthesis and real-time monitoring can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methylamino groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 3,5-dimethyl-: This compound has a similar cyclohexenone structure but lacks the bromine and methylamino groups.
5,5-Dimethyl-3-(methylamino)-2-cyclohexen-1-one: Similar in structure but without the bromine atom.
Uniqueness
The presence of both bromine and methylamino groups in 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- makes it unique compared to its analogs
Propiedades
Número CAS |
401511-96-4 |
|---|---|
Fórmula molecular |
C9H14BrNO |
Peso molecular |
232.12 g/mol |
Nombre IUPAC |
2-bromo-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14BrNO/c1-9(2)4-6(11-3)8(10)7(12)5-9/h11H,4-5H2,1-3H3 |
Clave InChI |
JJKXHMLCHCJPHR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C(=O)C1)Br)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


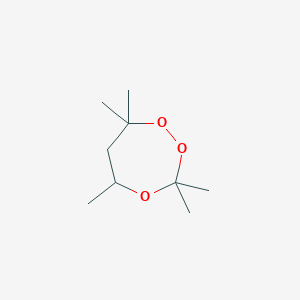
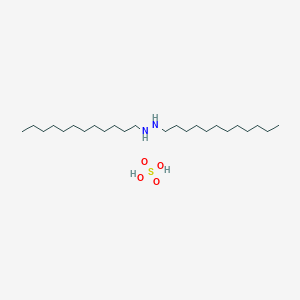

![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
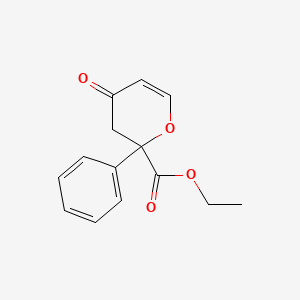
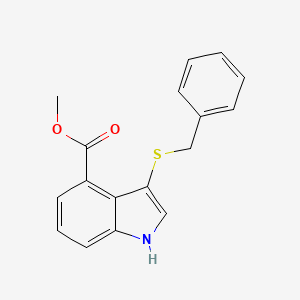

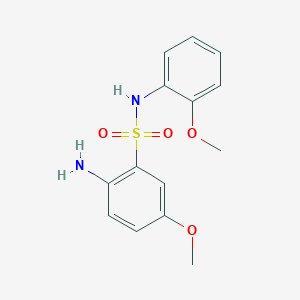
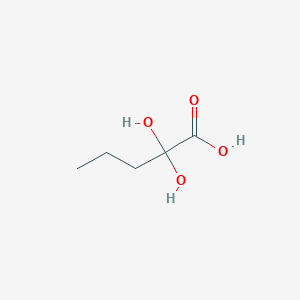

![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
